molecular formula C20H15NS2 B3191540 [2,2'-Bithiophen]-5-amine, N,N-diphenyl- CAS No. 554416-50-1

[2,2'-Bithiophen]-5-amine, N,N-diphenyl-

Cat. No. B3191540
CAS RN: 554416-50-1
M. Wt: 333.5 g/mol
InChI Key: LPXMKNKGYLMANQ-UHFFFAOYSA-N
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Description

“[2,2’-Bithiophen]-5-amine, N,N-diphenyl-” is a chemical compound with the molecular formula C26H19NS2 . It is used in the development of sensing devices for the detection of nitroaromatic explosives .


Molecular Structure Analysis

The molecular weight of “[2,2’-Bithiophen]-5-amine, N,N-diphenyl-” is 409.57 . Detailed structural analysis such as the determination of the refractive index and extinction coefficient can be performed using methods like the Swanepoel method .


Physical And Chemical Properties Analysis

“[2,2’-Bithiophen]-5-amine, N,N-diphenyl-” has a molecular weight of 409.57 . Further physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

properties

IUPAC Name

N,N-diphenyl-5-thiophen-2-ylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NS2/c1-3-8-16(9-4-1)21(17-10-5-2-6-11-17)20-14-13-19(23-20)18-12-7-15-22-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXMKNKGYLMANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00787647
Record name N,N-Diphenyl[2,2'-bithiophen]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bithiophen]-5-amine, N,N-diphenyl-

CAS RN

554416-50-1
Record name N,N-Diphenyl[2,2'-bithiophen]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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